diphenylmethyl N-(phenylacetyl)glycinate
Description
Diphenylmethyl N-(phenylacetyl)glycinate is a glycine derivative characterized by a diphenylmethyl ester group and an N-phenylacetylated amino moiety. The phenylacetyl substituent on the amino group may modulate electronic properties and binding affinity to biological targets, as seen in related N-acylated glycine derivatives .
Properties
IUPAC Name |
benzhydryl 2-[(2-phenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-21(16-18-10-4-1-5-11-18)24-17-22(26)27-23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23H,16-17H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBHKKBCZGBIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares diphenylmethyl N-(phenylacetyl)glycinate with glycinate esters featuring variations in ester groups, amino substituents, and halogenation. Data are synthesized from literature on analogous compounds.
Ester Group Variations
*Hypothetical compound; †Calculated based on structural analogs.
Key Findings :
- Larger ester groups (e.g., diphenylmethyl) reduce water solubility due to increased hydrophobicity .
- Methyl and ethyl esters are commonly used to enhance bioavailability in prodrugs (e.g., camptothecin glycinate esters in ) .
Amino Substituent Variations
Key Findings :
- Phenylacetyl and sulfonyl groups improve target specificity in enzyme inhibition .
- Pyrimidinyl substituents enhance interactions with nucleic acids or kinases .
Halogenated Derivatives
Research Implications and Gaps
- Solubility vs. Bioactivity: Diphenylmethyl esters, while stable, may require formulation strategies (e.g., nanoparticles) to overcome poor solubility .
- Synthetic Routes: outlines methods for diphenylmethyl glycinate synthesis via benzophenone imine intermediates, suggesting feasible scalability .
- Biological Data: Direct pharmacological studies on this compound are absent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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